3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, the type of reaction, the catalysts used, the reaction conditions (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a unique hexasubstituted pyrazoline derivative, showcasing a broad spectrum of chemical properties and synthetic utility. Researchers Baumstark, Vásquez, and Mctush-Camp (2013) have contributed significantly to the synthesis and understanding of such pyrazolines. Their work elucidates the development of synthetic routes leading to these compounds and explores their thermal and autoxidation behaviors, which facilitate the synthesis of hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines. These derivatives serve as effective oxygen-atom transfer reagents, further emphasizing the compound's utility in organic synthesis and potential applications in material science and pharmaceuticals (Baumstark, Vásquez, & Mctush-Camp, 2013).
Application in Heterocyclic Chemistry
The pyrazole moiety, integral to the structure of this compound, is renowned for its role in the synthesis of biologically active compounds and its use as synthons in organic chemistry. Dar and Shamsuzzaman (2015) highlight the importance of pyrazole derivatives in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, and antimicrobial effects. This underscores the compound's relevance in the development of new therapeutic agents and its potential for contributing to advances in drug discovery and development (Dar & Shamsuzzaman, 2015).
Role in Antioxidant Activity Analysis
In the context of antioxidant activity analysis, the compound's derivatives could potentially play a role as intermediates in the synthesis of antioxidant agents. Munteanu and Apetrei (2021) discuss various tests used to determine antioxidant activity, emphasizing the importance of understanding the chemical reactions involved. Given the reactivity and functional diversity of hexasubstituted pyrazolines, they could be involved in the development of novel antioxidant compounds or assays, contributing to research in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Potential in Green Chemistry
The synthesis and application of this compound align with the principles of green chemistry, particularly in the synthesis of tetrahydrobenzo[b]pyrans. Kiyani (2018) discusses the use of water and water-ethanol systems as green solvents in the synthesis of heterocyclic compounds, highlighting the significance of employing less toxic reagents and developing sustainable chemical processes. This compound's derivatives, owing to their structural complexity and functional versatility, could contribute to the expansion of green synthetic methodologies (Kiyani, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-chloro-2-(hydroxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-5-4(3-12)10-11-2-1-9-7(13)6(5)11/h12H,1-3H2,(H,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDZYWOANJUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C(=N2)CO)Cl)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.